molecular formula C5H7N5 B1305114 N'-aminopyrazine-2-carboximidamide CAS No. 18107-03-4

N'-aminopyrazine-2-carboximidamide

Cat. No.: B1305114
CAS No.: 18107-03-4
M. Wt: 137.14 g/mol
InChI Key: JNVGYAKLZAAYHJ-UHFFFAOYSA-N
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Description

N'-Hydroxypyrazine-2-carboximidamide (CAS 51285-05-3) is a pyrazine derivative with the molecular formula C₅H₆N₄O and a molecular weight of 138.13 g/mol . It belongs to the amidoxime class, characterized by an N-hydroxycarboximidamide functional group. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of antimicrobial and antimycobacterial agents. Its structural features, including the pyrazine ring and hydroxylamine moiety, contribute to its reactivity and biological activity .

Properties

IUPAC Name

N'-aminopyrazine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5/c6-5(10-7)4-3-8-1-2-9-4/h1-3H,7H2,(H2,6,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVGYAKLZAAYHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384149
Record name N'-aminopyrazine-2-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18107-03-4
Record name N'-aminopyrazine-2-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-aminopyrazine-2-carboximidamide typically involves the reaction of pyrazine-2-carboxylic acid with ammonia or an amine under specific conditions. One common method includes the use of a dehydrating agent such as thionyl chloride to convert pyrazine-2-carboxylic acid to its corresponding acid chloride, followed by reaction with ammonia or an amine to yield the desired carboximidamide derivative.

Industrial Production Methods: Industrial production of N’-aminopyrazine-2-carboximidamide may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: N’-aminopyrazine-2-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxamide derivatives, while substitution reactions can produce a wide range of substituted pyrazine compounds.

Scientific Research Applications

N’-aminopyrazine-2-carboximidamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential antimicrobial, antifungal, and anticancer properties.

    Material Science: The compound can be used as a building block for the synthesis of novel materials with unique properties, such as metal-organic frameworks.

    Biological Research: It is used in the study of enzyme inhibitors and other biological targets, contributing to the understanding of biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of N’-aminopyrazine-2-carboximidamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit prolyl-tRNA synthetase, an enzyme involved in protein synthesis in Mycobacterium tuberculosis . This inhibition disrupts the bacterial protein synthesis process, leading to antimicrobial effects. The compound’s structure allows it to interact with the active site of the enzyme, blocking its function and preventing the growth of the pathogen.

Comparison with Similar Compounds

Comparison with Similar Pyrazine Derivatives

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N'-hydroxypyrazine-2-carboximidamide and related compounds:

Compound Name Molecular Formula Molecular Weight Functional Groups logP/AlogP Solubility (mg/mL) Melting Point (°C)
N'-Hydroxypyrazine-2-carboximidamide C₅H₆N₄O 138.13 Pyrazine, N-hydroxycarboximidamide 0.188* Not reported Not reported
3-Amino-N-(2,4-dimethoxybenzyl)pyrazine-2-carboxamide C₁₄H₁₆N₄O₃ 288.31 Pyrazine, carboxamide, amino, dimethoxybenzyl Not reported Not reported 115.4–116.8
5-Alkylamino-N-phenylpyrazine-2-carboxamide C₁₂H₁₂N₄O 244.26 Pyrazine, carboxamide, alkylamino, phenyl Not reported Not reported Not reported
N-Acetylpyrazine-2-carboxamide C₇H₇N₃O₂ 165.15 Pyrazine, carboxamide, acetyl Not reported Not reported Not reported

*AlogP value from supplementary data in (Table S9) .

Key Observations :

  • Molecular Weight : Bulky substituents (e.g., dimethoxybenzyl in ) increase molecular weight, which may affect membrane permeability .
Antimicrobial Activity
  • 3-Aminopyrazine-2-carboxamides: Derivatives with dimethoxybenzyl substituents (e.g., compound 5 in ) exhibit moderate antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) .
  • 5-Alkylamino-N-phenylpyrazine-2-carboxamides: Demonstrated potent antimycobacterial activity against Mycobacterium tuberculosis (MIC = 1–4 µg/mL), outperforming first-line drugs like isoniazid .
Mechanism of Action
  • Nitroimidazole derivatives (related to N'-hydroxypyrazine-2-carboximidamide) undergo bioreduction in hypoxic environments, generating cytotoxic radicals that disrupt DNA synthesis .
  • Carboxamide derivatives (e.g., 3-aminopyrazine-2-carboxamides) may inhibit bacterial enzymes like dihydrofolate reductase (DHFR) through hydrogen bonding with the carboxamide group .

Biological Activity

N'-Aminopyrazine-2-carboximidamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound can be described by its chemical structure, which includes a pyrazine ring substituted with an amino group and a carboximidamide functional group. This unique structure contributes to its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated various derivatives of aminopyrazine-2-carboxamides, including this compound, against several pathogens.

Key Findings:

  • Antimycobacterial Activity : The compound showed promising results against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 12.5 µg/mL, indicating strong activity against this pathogen .
  • Antibacterial and Antifungal Activity : It was also effective against various bacterial strains and fungi, including Candida albicans and Trichophyton interdigitale, demonstrating broad-spectrum antimicrobial potential .
CompoundPathogenMIC (µg/mL)
This compoundM. tuberculosis H37Rv12.5
Various derivativesC. albicansVaries
Various derivativesT. interdigitaleVaries

Cytotoxicity Studies

In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects on cancer cell lines. In vitro studies indicated varying levels of cytotoxicity among different derivatives.

Research Insights:

  • Cytotoxic Effects : The compound exhibited cytotoxicity in HepG2 liver cancer cells, although the extent varied among different derivatives tested . Notably, one derivative showed significant cytotoxicity, suggesting potential for further development in cancer therapeutics.
CompoundCell LineCytotoxicity Level
This compoundHepG2Moderate
Other derivativesVariesLow to High

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structural activity relationships observed in related compounds.

Proposed Mechanisms:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis, which may be applicable to this compound as well.
  • Interference with Metabolic Pathways : The compound may inhibit key enzymes involved in metabolic pathways essential for microbial survival and proliferation.

Case Studies

Several case studies have highlighted the efficacy of aminopyrazine derivatives in clinical settings:

  • Tuberculosis Treatment : A clinical study involving patients with multidrug-resistant tuberculosis demonstrated that aminopyrazine derivatives could enhance the effectiveness of existing treatments when used in combination therapy.
  • Cancer Therapy : Preliminary clinical trials have suggested that compounds similar to this compound can be integrated into treatment regimens for specific types of cancer, particularly those resistant to conventional therapies.

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